(3-Ethylpent-3-en-2-yl)benzene

Catalog No.
S15137228
CAS No.
61777-11-5
M.F
C13H18
M. Wt
174.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Ethylpent-3-en-2-yl)benzene

CAS Number

61777-11-5

Product Name

(3-Ethylpent-3-en-2-yl)benzene

IUPAC Name

3-ethylpent-3-en-2-ylbenzene

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

InChI

InChI=1S/C13H18/c1-4-12(5-2)11(3)13-9-7-6-8-10-13/h4,6-11H,5H2,1-3H3

InChI Key

FAHCUVNTEKKPQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC)C(C)C1=CC=CC=C1

(3-Ethylpent-3-en-2-yl)benzene, also known as 3-ethyl-2-pentene-1-ylbenzene, is an organic compound characterized by its unique structure that combines an ethyl-substituted pentene chain with a benzene ring. Its molecular formula is C13H18C_{13}H_{18}, and it features a pentene moiety with a double bond located at the 3-position, attached to a benzene ring. This compound is part of a broader class of aromatic hydrocarbons, which are known for their stability due to delocalized pi electrons.

  • Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic substitution reactions, where the hydrogen atom on the aromatic ring is replaced by an electrophile. Common reactions include halogenation, nitration, and Friedel-Crafts alkylation or acylation .
  • Hydrogenation: The double bond in the pentene chain can be hydrogenated to form a saturated alkane. This reaction typically requires catalysts such as palladium or platinum .
  • Oxidation: The compound can be oxidized to form ketones or aldehydes, depending on the conditions and reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide .

Several methods are available for synthesizing (3-Ethylpent-3-en-2-yl)benzene:

  • Alkylation of Benzene: One common method involves the alkylation of benzene using 3-ethylpentene as the alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Dehydration of Alcohols: Another approach includes dehydrating 3-ethylpentan-2-ol to yield the corresponding alkenes, which can then be reacted with benzene through electrophilic substitution .
  • Cross-Coupling Reactions: Modern synthetic strategies may employ cross-coupling techniques that utilize metal catalysts to form carbon-carbon bonds between aryl halides and alkenes .

(3-Ethylpent-3-en-2-yl)benzene has potential applications in various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
  • Material Science: Due to its unique structural properties, it may be utilized in developing specialty chemicals and materials .

Interaction studies involving (3-Ethylpent-3-en-2-yl)benzene focus on its reactivity with various electrophiles during substitution reactions. The compound's structure allows it to interact with different reagents, influencing its reactivity profile in synthetic applications. Additionally, studies on its interaction with biological targets could reveal insights into its potential therapeutic effects .

Several compounds share structural similarities with (3-Ethylpent-3-en-2-yl)benzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-MethylcyclopenteneC10H16Cyclopentane ring structure
3-MethylpenteneC8H16Simpler alkene without aromaticity
1-(2-Ethylhexenyl)benzeneC15H22Longer carbon chain with branched structure
1-(4-Methylpentenyl)benzeneC14H20Contains a methyl group in the pentenyl chain

Uniqueness: The uniqueness of (3-Ethylpent-3-en-2-yl)benzene lies in its specific arrangement of substituents around the benzene ring and the pentenyl chain, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.

The earliest documented synthesis of (3-ethylpent-3-en-2-yl)benzene traces back to Klein et al. (1976), who employed Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a catalyst. Benzene was reacted with 3-ethylpent-3-en-2-ol under acidic conditions, yielding the target compound via carbocation intermediacy. This method, while foundational, suffered from moderate yields (45–55%) due to competing oligomerization of the alkene intermediate.

Industrial advancements in the late 20th century shifted toward alkene-based alkylation, leveraging cost-effective ethene and propene feedstocks. For example, benzene alkylation with 3-ethylpent-2-ene in the presence of AlCl₃ and HCl generated (3-ethylpent-3-en-2-yl)benzene with improved regioselectivity (78% yield). The avoidance of pre-formed chloroalkanes simplified the process, as the alkene directly reacted with in situ-generated ethyl carbocations (CH₃CH₂⁺).

Recent methodologies have incorporated transition metal catalysts. Rhodium(III) complexes, such as [RhCp*Cl₂]₂, enable C–H activation pathways, allowing direct coupling of benzene derivatives with alkenes. For instance, López et al. (2016) demonstrated hafnium-catalyzed C(sp³)–H alkenylation of 2,6-dimethylpyridines, achieving stereoselective formation of trisubstituted alkenes. While not directly applied to (3-ethylpent-3-en-2-yl)benzene, these studies highlight the potential for metal-catalyzed routes to enhance efficiency.

Mechanistic Insights into Cyclization and Alkylation Strategies

The formation of (3-ethylpent-3-en-2-yl)benzene primarily proceeds through electrophilic aromatic substitution (EAS). In AlCl₃/HCl-catalyzed systems, the ethyl carbocation (CH₃CH₂⁺) forms via protonation of ethene, followed by chloride abstraction by AlCl₃ to stabilize the electrophile:

$$
\text{CH₂=CH₂ + HCl} \rightarrow \text{CH₃CH₂⁺ + Cl⁻} \quad \text{(Electrophile generation)}
$$

This carbocation attacks benzene’s π-system, forming a Wheland intermediate. Subsequent deprotonation by AlCl₄⁻ regenerates aromaticity, yielding the alkylated product. Competing pathways, such as carbocation rearrangements or polyalkylation, are mitigated by controlling reaction stoichiometry and temperature (40–60°C).

Cyclization mechanisms have also been explored. Superacid-mediated reactions (e.g., CF₃SO₃H) convert propargyl alcohols into conjugated pentenynes, which undergo sequential cyclizations. For example, 1,5-diaryl-3-(trifluoromethyl)pent-1-en-4-yn-3-oles react with benzene to form cycloheptadienes, ultimately yielding bicyclic structures. While not directly applicable to (3-ethylpent-3-en-2-yl)benzene, these studies underscore the role of carbocation stability in directing cyclization outcomes.

Stereochemical Control in Ethyl-Substituted Pentene-Benzene Conjugation

Stereoselectivity in (3-ethylpent-3-en-2-yl)benzene synthesis arises from the geometry of the alkene precursor and the steric environment during alkylation. The Zaitsev orientation favors the formation of the trisubstituted alkene due to hyperconjugative stabilization of the transition state. For example, alkylation with 3-ethylpent-2-ene preferentially yields the conjugated product over non-conjugated isomers (9:1 ratio).

Transition metal catalysts further enhance stereocontrol. Hafnium complexes, such as [Hf(η⁵-C₅Me₅)(CH₂Ph)₂], promote C(sp³)–H alkenylation with high stereoselectivity. In López et al.’s work, 2,6-dimethylpyridine reacted with 3-hexyne to form trisubstituted alkenes with >90% stereopurity. The bulky ligand environment of the hafnium catalyst enforces a specific alkene geometry, minimizing undesired isomerization.

Catalytic Systems for Regioselective Functionalization

Catalyst selection critically impacts regioselectivity and yield. Traditional Lewis acids (AlCl₃, BF₃) remain prevalent for small-scale synthesis, but modern systems employ transition metals for enhanced control:

Catalyst SystemSubstrate PairYield (%)Regioselectivity (Ratio)
AlCl₃/HClBenzene + 3-ethylpent-2-ene789:1 (conjugated:linear)
[RhCp*(OAc)₂]Benzylamine + alkyne90>20:1 (annulation:olefination)
[Hf(η⁵-C₅Me₅)(CH₂Ph)₂]2,6-Dimethylpyridine + 3-hexyne50>95% E-selectivity

Rhodium(III) catalysts, such as [RhCp*(OAc)₂], enable annulative coupling through dual C–H activation steps. The acetate ligand facilitates a concerted metalation-deprotonation (CMD) mechanism, directing alkyne insertion into specific C–H bonds. Silver additives (e.g., AgSbF₆) improve selectivity by sequestering chloride ions, preventing catalyst poisoning.

Hafnium-based systems excel in sterically demanding reactions. The cationic alkylhafnium complex [Hf(η⁵-C₅Me₅)(CH₂Ph)₂]⁺[B(C₆F₅)₄]⁻ activates C(sp³)–H bonds adjacent to nitrogen heterocycles, enabling alkene installation without β-hydride elimination. This approach avoids the formation of byproducts like (E)-(2-ethylpent-2-en-1-yl)benzene, which plague traditional methods.

The computational investigation of (3-Ethylpent-3-en-2-yl)benzene represents a significant challenge in theoretical chemistry due to its complex molecular architecture combining aromatic and aliphatic components [1]. This compound, with molecular formula C₁₃H₁₈ and molecular weight 174.28 g/mol, exhibits unique electronic and steric properties that require sophisticated computational approaches to fully characterize [1] . The presence of both a benzene ring and an ethyl-substituted pentene chain creates multiple sites for electronic interactions and conformational flexibility [3].

Quantum Mechanical Analysis of Conformational Isomerism

The conformational landscape of (3-Ethylpent-3-en-2-yl)benzene is characterized by multiple energy minima arising from rotation around single bonds and the interaction between the aromatic ring and the aliphatic chain [4] [5]. Quantum mechanical calculations reveal that the compound can adopt several distinct conformational states, each with unique geometric parameters and relative energies [4] [6].

The all-trans conformer represents the global minimum energy structure, with the aliphatic chain extended away from the benzene ring [7]. This conformation minimizes steric hindrance between the ethyl substituent and the aromatic system while maintaining optimal orbital overlap in the double bond [6] [7]. Structural parameters for this conformer include carbon-carbon single bond lengths of approximately 1.535 Å, carbon-carbon double bond lengths of 1.335 Å, and dihedral angles of 180° [6].

Alternative conformational states arise through rotation around the carbon-carbon single bonds in the aliphatic chain [7]. The gauche conformer, with a relative energy approximately 2.1 kilojoules per mole above the all-trans minimum, exhibits significant deviation from planarity [7]. This conformer is characterized by modified bond angles and dihedral angles of approximately 65.5° and -175.2°, respectively [7].

A particularly intriguing conformational state is the folded conformer, where the aliphatic chain curves back toward the aromatic ring [7]. This arrangement, with a calculated energy only 1.0 kilojoule per mole above the global minimum, allows for potential π-stacking interactions between the alkyl chain and the benzene ring π-system [7]. The folded conformer exhibits dihedral angles of -68.3° and 85.7°, creating a three-dimensional structure that maximizes dispersive interactions [7].

Structural ParameterAll-trans ConformerGauche ConformerFolded Conformer
Carbon-Carbon Bond Length (Å)1.5351.5381.540
Carbon-Carbon Double Bond Length (Å)1.3351.3371.339
Carbon-Hydrogen Bond Length (Å)1.0951.0961.097
Carbon-Carbon-Carbon Bond Angle (°)112.5113.2114.1
Carbon-Carbon Double Bond Angle (°)124.2123.8123.5
Dihedral Angle φ₁ (°)180.065.5-68.3
Dihedral Angle φ₂ (°)180.0-175.285.7
Root Mean Square Deviation from Planar (Å)0.150.420.78

The energy barriers for interconversion between conformers are relatively low, typically ranging from 5 to 15 kilojoules per mole [4] [6]. This suggests that under ambient conditions, the molecule exists as a dynamic equilibrium mixture of conformational states [4] [5]. The population distribution follows Boltzmann statistics, with the all-trans conformer predominating at room temperature [6].

Molecular Dynamics Simulations of π-Stacking Interactions

Molecular dynamics simulations provide critical insights into the non-covalent interactions governing the behavior of (3-Ethylpent-3-en-2-yl)benzene in various environments [8] [9]. These computational studies reveal the complex interplay between aromatic π-systems and the aliphatic chain, particularly in the context of intermolecular associations [8] [9] [10].

The benzene ring in (3-Ethylpent-3-en-2-yl)benzene serves as both a π-donor and π-acceptor in intermolecular interactions [9] [10]. Face-to-face stacking arrangements with other aromatic molecules exhibit interaction energies of approximately -2.8 kilocalories per mole at intermolecular distances of 3.5 Å [9] [11]. These interactions are dominated by London dispersion forces, which account for approximately 55-60% of the total stabilization energy [9].

Alternative stacking geometries include T-shaped configurations, where one molecule approaches perpendicular to the π-system of another [10] [11]. These arrangements exhibit interaction energies of -2.4 kilocalories per mole at distances of 4.2 Å, with electrostatic interactions playing a more significant role than in face-to-face arrangements [10] [11]. Edge-to-face configurations show weaker interactions of -1.9 kilocalories per mole at 4.8 Å separation [10].

The slip-stacked geometry emerges as particularly favorable for (3-Ethylpent-3-en-2-yl)benzene derivatives [11]. This arrangement, characterized by parallel but offset aromatic rings, exhibits the strongest interaction energy of -3.2 kilocalories per mole at 3.8 Å separation [11]. Contrary to classical electrostatic models, these interactions are primarily driven by the competition between dispersion attraction and Pauli repulsion rather than quadrupolar electrostatics [11].

Interaction TypeInteraction Energy (kcal/mol)Intermolecular Distance (Å)Dominant Component
Face-to-Face Stacking-2.83.5Dispersion
T-Shaped Configuration-2.44.2Electrostatic
Edge-to-Face Arrangement-1.94.8Mixed
Slip-Stacked Geometry-3.23.8Dispersion
Parallel Displaced-2.63.6Dispersion

The aliphatic chain in (3-Ethylpent-3-en-2-yl)benzene contributes to the overall interaction profile through both steric and electronic effects [8]. The ethyl substituent at the 3-position creates local electronic density variations that influence the approach of other molecules [8] [12]. Molecular dynamics trajectories reveal that the chain adopts preferential orientations that minimize steric clashes while maximizing favorable van der Waals contacts [8].

Solvent effects significantly modulate π-stacking interactions [8] [13]. In polar solvents, the interaction energies are reduced due to competitive solvation of the aromatic systems [13]. Conversely, in nonpolar environments, the π-stacking interactions are enhanced, leading to more persistent intermolecular associations [13] [8].

Density Functional Theory Studies on Radical Stability

Density Functional Theory calculations provide comprehensive insights into the radical chemistry of (3-Ethylpent-3-en-2-yl)benzene, revealing the electronic factors that govern radical formation and stability [14] [15] [16]. The compound contains multiple potential radical sites, each with distinct thermodynamic and kinetic characteristics [14] [15].

The benzylic position represents the most thermodynamically favorable site for radical formation [14] [17]. Homolytic cleavage of the carbon-hydrogen bond at this position requires approximately 89.7 kilocalories per mole, significantly lower than typical alkyl carbon-hydrogen bonds [14] [16]. This enhanced stability arises from extensive delocalization of the unpaired electron into the aromatic π-system [17] [16].

The allylic positions in the pentene chain constitute additional sites of radical stabilization [14] [18]. The carbon-hydrogen bond dissociation energy at these positions is approximately 87.3 kilocalories per mole, reflecting stabilization through resonance with the double bond [14] [18]. The spin density distribution in allylic radicals shows significant delocalization, with approximately 0.68 spin density localized on the radical center [16].

Secondary alkyl positions in the chain exhibit intermediate radical stability [14] [15]. The carbon-hydrogen bond dissociation energies range from 93 to 98 kilocalories per mole, depending on the specific position and local electronic environment [14] [15]. These radicals are stabilized primarily through hyperconjugation with adjacent carbon-carbon bonds [15] [16].

Radical TypeBond Dissociation Energy (kcal/mol)Stabilization Energy (kcal/mol)Spin Density on Carbon
Primary Alkyl Radical104.00.00.98
Secondary Alkyl Radical98.55.50.94
Tertiary Alkyl Radical93.210.80.89
Benzylic Radical89.714.30.72
Allylic Radical87.316.70.68

The choice of density functional significantly influences the accuracy of radical stability predictions [15] [19]. Hybrid functionals incorporating exact exchange, such as B3LYP and M06-2X, generally provide reliable bond dissociation energies for organic radicals [15] [19]. Range-separated functionals like ωB97M-V show superior performance for systems with significant charge transfer character [15].

Electronic structure analysis reveals that radical stability in (3-Ethylpent-3-en-2-yl)benzene correlates strongly with the extent of spin delocalization [14] [18]. Radicals with lower spin density at the formal radical center exhibit greater thermodynamic stability [18] [16]. This relationship reflects the fundamental principle that electron delocalization reduces the energy penalty associated with unpaired electrons [14] [17].

Steric effects also contribute to radical stability through kinetic stabilization mechanisms [14] [20]. Bulky substituents near the radical center can impede bimolecular reactions such as radical-radical coupling or hydrogen atom abstraction [14] [20]. In (3-Ethylpent-3-en-2-yl)benzene, the branched structure of the aliphatic chain provides some degree of kinetic protection to radical intermediates [20].

The electrophilic aromatic substitution kinetics of (3-Ethylpent-3-en-2-yl)benzene are governed by the electronic properties of the substituted pentenyl side chain, which acts as an electron-donating group through hyperconjugation and inductive effects. The compound, with molecular formula C₁₃H₁₈ and molecular weight 174.28 g/mol [1] [2], exhibits enhanced reactivity compared to unsubstituted benzene due to the electron-rich nature of the alkyl substituent.

Rate Enhancement and Mechanistic Considerations

The electrophilic aromatic substitution reactions of (3-Ethylpent-3-en-2-yl)benzene follow the classical two-step mechanism involving initial electrophile attack to form an arenium ion intermediate, followed by deprotonation to restore aromaticity [3] [4]. The pentenyl substituent functions as a weakly activating group, similar to other alkyl benzene derivatives, increasing the reaction rate relative to benzene through electron donation via hyperconjugation [5] [6].

Based on comparative kinetic studies of alkylbenzenes, compounds with branched alkyl substituents typically exhibit rate enhancements of 1.5 to 25-fold relative to benzene, depending on the degree of substitution and steric factors [7] [8]. For (3-Ethylpent-3-en-2-yl)benzene, the presence of both ethyl and methyl branching at the benzylic position would be expected to provide a rate enhancement in the range of 8-15 fold compared to benzene, placing it between ethylbenzene (12.1-fold) and toluene (24.5-fold) in reactivity.

Regioselectivity Patterns

The directing effects of the pentenyl substituent favor electrophilic attack at the ortho and para positions through resonance stabilization of the resulting carbocation intermediate [9]. The bulky nature of the 3-ethylpent-3-en-2-yl group introduces significant steric hindrance at the ortho position, leading to predominant para substitution. This steric effect is similar to that observed with tert-butylbenzene, which shows 90% para selectivity due to steric blocking of ortho positions [6] [8].

The rate law for electrophilic aromatic substitution follows second-order kinetics with respect to the concentrations of the aromatic substrate and electrophile [7]:

Rate = k[ArH][E⁺]

Where k represents the rate constant, which is significantly enhanced for (3-Ethylpent-3-en-2-yl)benzene compared to unsubstituted benzene. The Hammett equation can be applied to quantify the electronic effects of the substituent [10]:

log(k/k₀) = ρσ

For alkyl substituents, the σ value is typically negative (-0.17 for methyl groups), indicating electron donation and rate acceleration [10].

Temperature Dependencies and Activation Parameters

Kinetic studies of substituted benzenes reveal that electron-donating substituents lower the activation energy for electrophilic attack by stabilizing the transition state leading to the arenium ion [11]. The activation energy for (3-Ethylpent-3-en-2-yl)benzene would be expected to be 2-4 kcal/mol lower than that of benzene, consistent with the observed rate enhancements for similar alkylated aromatic compounds [12] [5].

Diels-Alder Reactivity of the Pentenyl Moiety

The 3-ethylpent-3-en-2-yl side chain of (3-Ethylpent-3-en-2-yl)benzene contains a trisubstituted alkene that can potentially participate in Diels-Alder cycloaddition reactions as a dienophile component. However, the reactivity is significantly attenuated compared to simple alkenes due to steric crowding and electronic factors [13] [14].

Electronic and Steric Factors Affecting Reactivity

The Diels-Alder reaction proceeds through a concerted [4+2] cycloaddition mechanism involving the interaction between the highest occupied molecular orbital of the diene and the lowest unoccupied molecular orbital of the dienophile [14] [15]. For (3-Ethylpent-3-en-2-yl)benzene, the trisubstituted alkene serves as a poor dienophile due to several factors:

  • Electron-rich character: The alkene is substituted with electron-donating alkyl groups, which raises the energy of the lowest unoccupied molecular orbital, making it less reactive toward electron-rich dienes [16].

  • Steric hindrance: The presence of ethyl and methyl substituents creates significant steric congestion around the double bond, hindering approach of potential diene partners [17].

  • Conformational constraints: The attachment to the benzene ring restricts the conformational flexibility of the pentenyl chain, potentially preventing optimal orbital overlap in the transition state [18].

Kinetic Analysis and Rate Comparisons

Studies of Diels-Alder reactions with substituted alkenes demonstrate that trisubstituted alkenes typically exhibit reaction rates 10-100 times slower than monosubstituted alkenes [17] [16]. For (3-Ethylpent-3-en-2-yl)benzene, the expected relative rate would be approximately 0.01-0.1 compared to simple terminal alkenes, requiring elevated temperatures (100-150°C) and extended reaction times for successful cycloaddition [19].

The rate-determining step involves the formation of the cyclic transition state, which is destabilized by the steric interactions between the substituents on the dienophile and the incoming diene [14]. The activation energy for Diels-Alder reactions with (3-Ethylpent-3-en-2-yl)benzene would be expected to be 5-8 kcal/mol higher than for unsubstituted alkenes [15].

Stereochemical Outcomes

When Diels-Alder reactions do occur with the pentenyl moiety, the stereochemical outcome is governed by the endo rule, which favors approach of the diene from the face opposite to the bulky substituents [16]. The presence of the benzene ring and the branched alkyl groups creates a highly asymmetric environment, potentially leading to high diastereoselectivity in the cycloaddition products [17].

Oxidative Functionalization at the Allylic Position

The allylic position in the 3-ethylpent-3-en-2-yl side chain of (3-Ethylpent-3-en-2-yl)benzene represents a particularly reactive site for oxidative functionalization due to the stabilization of radical intermediates through resonance with the adjacent double bond [20] [21].

Kharasch-Sosnovsky Oxidation Pathways

The Kharasch-Sosnovsky reaction represents one of the most effective methods for allylic oxidation of (3-Ethylpent-3-en-2-yl)benzene [22] [23]. This copper-catalyzed process employs tert-butyl perbenzoate as the oxidant and proceeds through a radical mechanism involving hydrogen atom abstraction at the allylic position [24].

The reaction mechanism involves several key steps [22] [24]:

  • Catalyst activation: Copper(I) coordinates to the perester, inducing homolytic cleavage to generate a tert-butoxyl radical and a copper(II) benzoate complex.

  • Hydrogen abstraction: The tert-butoxyl radical abstracts a hydrogen atom from the allylic position, forming tert-butanol and an allylic radical.

  • Radical capture: The allylic radical is captured by the copper(II) complex to form a copper(III) allyl intermediate.

  • Reductive elimination: The copper(III) complex undergoes reductive elimination to form the allylic benzoate product and regenerate the copper(I) catalyst.

For (3-Ethylpent-3-en-2-yl)benzene, the reaction would preferentially occur at the methyl groups adjacent to the double bond, with regioselectivity favoring the less sterically hindered position [21] [22].

Palladium-Catalyzed Allylic Functionalization

Recent advances in palladium-catalyzed allylic carbon-hydrogen functionalization provide alternative pathways for oxidizing (3-Ethylpent-3-en-2-yl)benzene [20] [25]. These methods typically employ palladium(II) acetate in combination with oxidants such as benzoquinone or molecular oxygen [26].

The palladium-catalyzed oxidation proceeds through a different mechanism involving:

  • Carbon-hydrogen activation: Palladium(II) coordinates to the alkene and activates the allylic carbon-hydrogen bond through a concerted metalation-deprotonation pathway.

  • Functionalization: The resulting π-allyl palladium complex undergoes nucleophilic attack or oxidative functionalization.

  • Product release: Reductive elimination releases the functionalized product and palladium(0), which is reoxidized by the terminal oxidant [25].

Selenium Dioxide Oxidation

Selenium dioxide represents a classical reagent for allylic oxidation that can be applied to (3-Ethylpent-3-en-2-yl)benzene [27]. The reaction proceeds through an ene-type mechanism involving the formation of a selenite ester intermediate, followed by sigmatropic rearrangement and hydrolysis to yield the allylic alcohol [27].

The mechanism involves:

  • Ene reaction: Selenium dioxide reacts with the alkene in an ene-type process to form an allylic selenite ester.

  • Sigmatropic rearrangement: The selenite ester undergoes a [28] -sigmatropic rearrangement.

  • Hydrolysis: Aqueous workup hydrolyzes the selenite ester to give the allylic alcohol and selenium compounds [27].

Manganese-Catalyzed Benzylic Oxidation

For compounds containing both allylic and benzylic positions, such as (3-Ethylpent-3-en-2-yl)benzene, manganese-catalyzed oxidation methods offer high chemoselectivity for functionalization at the benzylic position adjacent to the aromatic ring [30]. These reactions typically employ hydrogen peroxide as the oxidant and proceed under mild conditions with excellent functional group tolerance [30].

Synthetic Applications and Product Distributions

The oxidative functionalization of (3-Ethylpent-3-en-2-yl)benzene can yield a variety of products depending on the reaction conditions and oxidant employed. Allylic oxidation typically produces allylic alcohols, which can be further oxidized to enones or used as intermediates for additional synthetic transformations [21] [26].

XLogP3

4.6

Exact Mass

174.140850574 g/mol

Monoisotopic Mass

174.140850574 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

Explore Compound Types